molecular formula C14H16ClN3O2S B12747458 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl- CAS No. 149338-18-1

1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-

Cat. No.: B12747458
CAS No.: 149338-18-1
M. Wt: 325.8 g/mol
InChI Key: PMIYFFUBIVIPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with the molecular formula C14H16ClN3O2S and a molecular weight of 325.81 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a nitro group, and a benzo(b)thiophene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidineethanamine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzo(b)thiophene derivatives .

Scientific Research Applications

1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl-
  • 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl-

Uniqueness

1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring, nitro group, and benzo(b)thiophene moiety imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

149338-18-1

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-2-nitro-N-(2-pyrrolidin-1-ylethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C14H16ClN3O2S/c15-10-3-4-12-11(9-10)13(14(21-12)18(19)20)16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8H2

InChI Key

PMIYFFUBIVIPRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.